molecular formula C23H16Cl4N2O B454732 2-AMINO-4-(2,6-DICHLOROPHENYL)-8-[(E)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

2-AMINO-4-(2,6-DICHLOROPHENYL)-8-[(E)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

Cat. No.: B454732
M. Wt: 478.2g/mol
InChI Key: VADFOVBANLKNIZ-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-(2,6-DICHLOROPHENYL)-8-[(E)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a synthetic organic compound. It belongs to the class of chromenes, which are known for their diverse biological activities and potential therapeutic applications. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(2,6-DICHLOROPHENYL)-8-[(E)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dichlorobenzaldehyde with 2,6-dichlorophenylacetonitrile in the presence of a base, followed by cyclization and amination steps. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure consistent quality and efficiency. Safety measures would also be critical due to the handling of potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(2,6-DICHLOROPHENYL)-8-[(E)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

2-AMINO-4-(2,6-DICHLOROPHENYL)-8-[(E)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(2,6-DICHLOROPHENYL)-8-[(E)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(2,6-dichlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 8-(2,6-dichlorobenzylidene)-4-(2,6-dichlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-AMINO-4-(2,6-DICHLOROPHENYL)-8-[(E)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE may exhibit unique properties due to the presence of both amino and dichlorobenzylidene groups

Properties

Molecular Formula

C23H16Cl4N2O

Molecular Weight

478.2g/mol

IUPAC Name

(8E)-2-amino-4-(2,6-dichlorophenyl)-8-[(2,6-dichlorophenyl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C23H16Cl4N2O/c24-16-6-2-7-17(25)14(16)10-12-4-1-5-13-20(15(11-28)23(29)30-22(12)13)21-18(26)8-3-9-19(21)27/h2-3,6-10,20H,1,4-5,29H2/b12-10+

InChI Key

VADFOVBANLKNIZ-ZRDIBKRKSA-N

SMILES

C1CC(=CC2=C(C=CC=C2Cl)Cl)C3=C(C1)C(C(=C(O3)N)C#N)C4=C(C=CC=C4Cl)Cl

Isomeric SMILES

C1C/C(=C\C2=C(C=CC=C2Cl)Cl)/C3=C(C1)C(C(=C(O3)N)C#N)C4=C(C=CC=C4Cl)Cl

Canonical SMILES

C1CC(=CC2=C(C=CC=C2Cl)Cl)C3=C(C1)C(C(=C(O3)N)C#N)C4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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